molecular formula C14H13NO2 B6396040 2-(3-Aminophenyl)-6-methylbenzoic acid CAS No. 1261914-59-3

2-(3-Aminophenyl)-6-methylbenzoic acid

Cat. No.: B6396040
CAS No.: 1261914-59-3
M. Wt: 227.26 g/mol
InChI Key: YOXGEKGNKSVKLV-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-6-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 6-position and a 3-aminophenyl substituent at the 2-position.

Properties

IUPAC Name

2-(3-aminophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-4-2-7-12(13(9)14(16)17)10-5-3-6-11(15)8-10/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXGEKGNKSVKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688633
Record name 3'-Amino-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-59-3
Record name 3'-Amino-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid for the reduction step.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Aminophenyl)-6-methylbenzoic acid may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-(3-Aminophenyl)-6-methylbenzoic acid.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-(3-Aminophenyl)-6-methylbenzyl alcohol.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-(3-Aminophenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-6-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoic Acid Core
  • This substitution may alter solubility in polar solvents and pharmacological activity .
  • This compound demonstrated high synthetic efficiency (98% yield) via C–H arylation .

Table 1: Structural Analogs Comparison

Compound Substituent (Position) Key Functional Group Potential Impact on Properties
2-(3-Aminophenyl)-6-methylbenzoic acid 3-aminophenyl (2) -NH₂ Enhanced basicity, hydrogen bonding
2-(3-Carbamoylphenyl)-6-methylbenzoic acid 3-carbamoyl (2) -CONH₂ Increased polarity, reduced basicity
2-(4-Methoxyphenyl)-6-methylbenzoic acid 4-methoxy (2) -OCH₃ Electron-donating, lower acidity
Heterocyclic Analogs
  • This compound was discontinued commercially, possibly due to stability or synthesis challenges .
  • 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid (CAS 590359-91-4): Chlorine substitution at the 6-position enhances lipophilicity (predicted density: 1.430 g/cm³) and may influence antimicrobial activity. Predicted pKa (0.62) indicates stronger acidity compared to benzoic acid derivatives .

Table 2: Heterocyclic Analogs Comparison

Compound Core Structure Key Substituent Notable Properties
2-(3-Aminophenyl)-6-methylbenzoic acid Benzoic acid -NH₂, -CH₃ Moderate acidity, hydrogen-bonding capacity
2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid Quinoline -NH₂, -CH₃ Enhanced π-π interactions, discontinued
2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid Quinoline -Cl, -NH₂ High lipophilicity, strong acidity (pKa 0.62)

Substituent Position and Electronic Effects

  • Meta vs. Para Aminophenyl Groups: highlights that meta-substituted benzothiazoles (e.g., 2-(3-aminophenyl)benzothiazole) exhibit distinct structure-activity relationships compared to para-substituted analogs. For benzoic acids, meta-substitution may reduce steric hindrance, improving binding in enzyme active sites .
  • Electron-Withdrawing vs. Electron-Donating Groups: The amino group (-NH₂) is electron-donating, raising the pKa of the carboxylic acid compared to electron-withdrawing groups (e.g., -NO₂ in 2-amino-5-nitrobenzoic acid, CAS 616-79-5) .

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